(E)-N'-(4-bromobenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
The compound “(E)-N’-(4-bromobenzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide” belongs to a class of organic compounds known as hydrazides . These compounds contain a hydrazide group, which consists of a hydrazine functional group (NH2-NH2) where one of the hydrogen atoms is replaced by a carbonyl group (C=O) . The presence of the bromobenzylidene group suggests that this compound may have interesting chemical properties, such as the ability to participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its IUPAC name. It likely has a planar geometry around the azomethine (C=N) bond due to the resonance stabilization provided by the adjacent carbonyl group .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. The bromine atom on the benzylidene ring can act as a good leaving group, making it susceptible to nucleophilic substitution reactions . The carbonyl group in the carbohydrazide moiety can undergo reactions typical of carbonyl compounds, such as nucleophilic addition .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be influenced by its functional groups. For instance, the presence of a bromine atom could increase its molecular weight and possibly its boiling and melting points . The polar nature of the carbonyl group and the potential for hydrogen bonding in the hydrazide group could make this compound soluble in polar solvents .Scientific Research Applications
Synthetic Methodologies and Biological Applications
Synthetic Procedures and Heterocyclic Chemistry : Research emphasizes the development of new synthetic procedures for creating biologically active benzazoles, including pyrazole derivatives. These compounds exhibit diverse biological activities, making them significant in medicinal chemistry. Synthetic strategies often involve modifications to enhance their pharmacological profiles, highlighting their potential as therapeutic agents (M. Rosales-Hernández et al., 2022; A. M. Dar & Shamsuzzaman, 2015).
Bioactive Pyrazole Derivatives : The synthesis of pyrazole derivatives via multicomponent reactions (MCRs) has been highlighted for its efficiency in producing molecules with antibacterial, anticancer, and antifungal activities. This approach underscores the versatility of pyrazole scaffolds in drug discovery (Diana Becerra et al., 2022).
Pyrazolines in Therapeutics : Various pyrazoline derivatives are explored for their pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The research aims at understanding these compounds' mechanisms of action to harness their therapeutic potential more effectively (M. Shaaban et al., 2012).
Anticancer Agents and Pyrazoline : The study of pyrazoline derivatives extends into their use as anticancer agents. New synthetic methods have been developed to enhance their biological effects, showcasing the significant role of pyrazoline compounds in developing new anticancer drugs (Pushkar Kumar Ray et al., 2022).
Future Directions
properties
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-5-cyclopropyl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O/c15-11-5-1-9(2-6-11)8-16-19-14(20)13-7-12(17-18-13)10-3-4-10/h1-2,5-8,10H,3-4H2,(H,17,18)(H,19,20)/b16-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXBTXVTMSBTGH-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)NN=CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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